(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Descripción
The compound “(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom and a propargyl group. The Z-configuration of the imine bond in the benzo[d]thiazol-2(3H)-ylidene moiety is critical for its stereochemical stability and intermolecular interactions.
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S2/c1-4-12-27-21-19(24)6-5-7-20(21)33-23(27)25-22(28)17-8-10-18(11-9-17)34(29,30)26(13-15-31-2)14-16-32-3/h1,5-11H,12-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVCTXUGZPLJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The compound's molecular formula is , with a molecular weight of 531.6 g/mol. It contains various functional groups, including sulfamoyl and thiazole moieties, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O6S2 |
| Molecular Weight | 531.6 g/mol |
| CAS Number | 868674-93-5 |
The biological activity of the compound is hypothesized to involve multiple mechanisms, including:
- Enzyme Inhibition : The presence of the sulfamoyl group may allow for inhibition of certain enzymes, similar to other sulfamoyl-containing compounds that target carbonic anhydrase and other enzymes involved in tumor growth.
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide.
Anticancer Activity
A study on benzodioxole derivatives indicated significant anticancer activity, particularly against Hep3B liver cancer cells. Similar compounds have shown IC50 values in the low micromolar range, suggesting that our compound might exhibit comparable potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzodioxole Derivative | Hep3B | 8.07 |
| Doxorubicin | Hep3B | 7.4 |
The ability of these compounds to induce cell cycle arrest in the G2-M phase indicates a potential mechanism for their anticancer effects. This suggests that (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may similarly affect cell cycle dynamics.
Antioxidant Activity
In vitro studies have shown that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells. The DPPH assay is commonly used to evaluate such activities, and compounds exhibiting strong antioxidant effects are often explored for their therapeutic potential in diseases characterized by oxidative damage.
Case Studies
-
Cell Cycle Analysis : A study demonstrated that certain benzodioxole derivatives caused significant alterations in the cell cycle phases of Hep3B cells, leading to increased apoptosis rates.
- Results : The treatment resulted in a marked decrease in G1 phase cells and an increase in G2-M phase cells, indicating effective cell cycle modulation.
-
Enzyme Interaction Studies : Research into similar compounds has highlighted their ability to inhibit key enzymes involved in cancer progression. For instance, inhibition of GSK-3β has been linked to reduced proliferation in neuroblastoma cells.
- Findings : Compounds with structural similarities showed IC50 values around 1.6 µM against GSK-3β, suggesting that (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may also target this enzyme effectively.
Comparación Con Compuestos Similares
Target Compound vs. Triazole-Thiones ()
The benzo[d]thiazol-2(3H)-ylidene core in the target compound differs from the 1,2,4-triazole-3(4H)-thiones reported in . While both classes contain sulfur heterocycles, the triazole-thiones (e.g., compounds [7–9]) exhibit tautomerism between thiol and thione forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra . In contrast, the target compound’s benzo[d]thiazole ring lacks tautomeric flexibility due to its fused aromatic system.
Target Compound vs. Thiadiazole-Benzamide Derivatives ()
Compounds such as N-[5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6) () share the benzamide motif but differ in heterocyclic substitution. The thiadiazole derivatives exhibit νC=O at ~1606–1719 cm⁻¹, reflecting conjugation with electron-withdrawing groups (e.g., isoxazole or pyridine) . The target compound’s sulfamoyl group introduces additional hydrogen-bonding capacity compared to simpler aryl substituents in .
Spectroscopic and Physicochemical Properties
IR and NMR Trends
Solubility and Stability
The 2-methoxyethyl chains on the sulfamoyl group enhance aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl derivatives in ) . The propargyl group may reduce stability under basic conditions due to alkyne reactivity.
Key Differentiators
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
